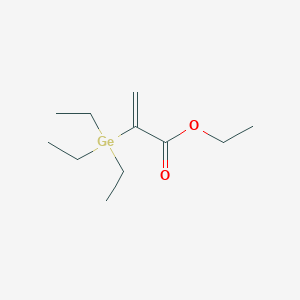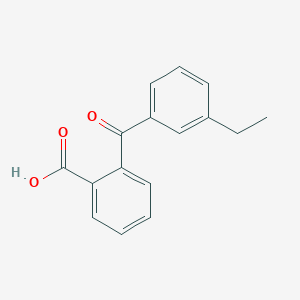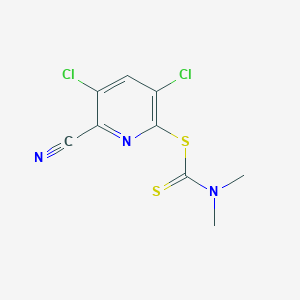
Carbamodithioic acid, dimethyl-, 3,5-dichloro-6-cyano-2-pyridinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamodithioic acid, dimethyl-, 3,5-dichloro-6-cyano-2-pyridinyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a pyridine ring substituted with cyano and dichloro groups, along with a dimethyl carbamodithioate ester moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, dimethyl-, 3,5-dichloro-6-cyano-2-pyridinyl ester typically involves the reaction of 3,5-dichloro-6-cyanopyridine with dimethyl carbamodithioate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including crystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, dimethyl-, 3,5-dichloro-6-cyano-2-pyridinyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases in solvents like DMF or THF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding acid and alcohol, while nucleophilic substitution can lead to various substituted derivatives.
Scientific Research Applications
Carbamodithioic acid, dimethyl-, 3,5-dichloro-6-cyano-2-pyridinyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of carbamodithioic acid, dimethyl-, 3,5-dichloro-6-cyano-2-pyridinyl ester involves its interaction with specific molecular targets. The compound’s reactivity is attributed to the presence of the cyano and dichloro groups on the pyridine ring, which can participate in various chemical interactions. The ester moiety also plays a role in its reactivity and potential biological activities. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Carbamodithioic acid, dimethyl-, methyl ester: Similar structure but with a methyl ester group instead of the pyridinyl ester.
Carbamodithioic acid, diethyl-, methyl ester: Contains diethyl groups instead of dimethyl groups.
Carbamodithioic acid, dimethyl-, ethyl ester: Features an ethyl ester group.
Uniqueness
Carbamodithioic acid, dimethyl-, 3,5-dichloro-6-cyano-2-pyridinyl ester is unique due to the presence of the 3,5-dichloro-6-cyanopyridine moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
159324-91-1 |
|---|---|
Molecular Formula |
C9H7Cl2N3S2 |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
(3,5-dichloro-6-cyanopyridin-2-yl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C9H7Cl2N3S2/c1-14(2)9(15)16-8-6(11)3-5(10)7(4-12)13-8/h3H,1-2H3 |
InChI Key |
DIGRVWWHGAINJN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SC1=C(C=C(C(=N1)C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


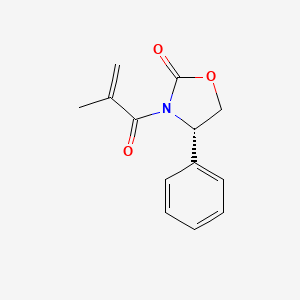
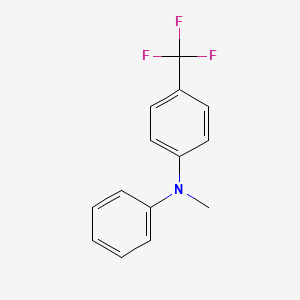
![6-(4-Chlorophenyl)-3-phenyl[1,3]thiazolo[4,5-e][1,2,4]triazine](/img/structure/B12551668.png)

![3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B12551673.png)

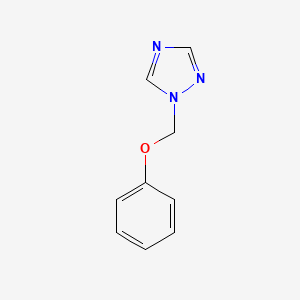
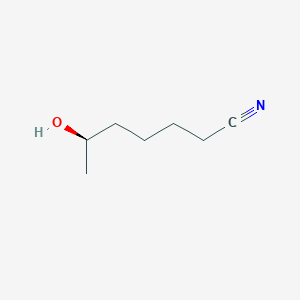
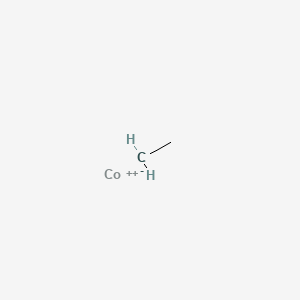

![2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol](/img/structure/B12551716.png)

